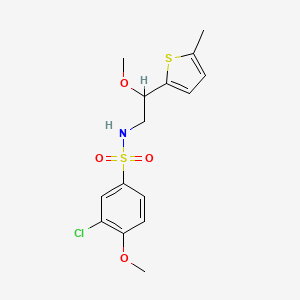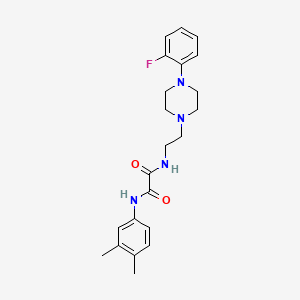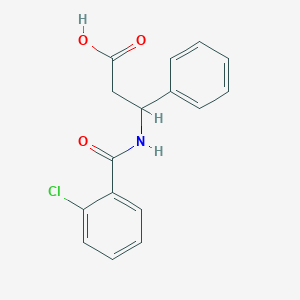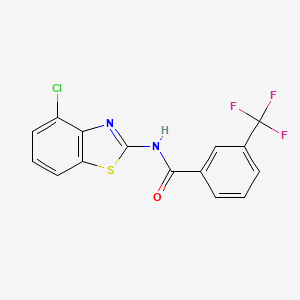
Ethyl 2-(6-bromo-2-naphthyloxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(6-bromo-2-naphthyloxy)acetate is a chemical compound with the molecular formula C14H13BrO3 . It has an average mass of 309.155 Da and a monoisotopic mass of 308.004791 Da . This compound is used in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound involves a reaction with caesium carbonate in N,N-dimethyl-formamide at 0 - 20°C for 16 hours . The reaction starts with 6-bromo-naphthalen-2-ol (1.0 g, 4.48 mmol) which is dissolved in 20 mL of DMF and cooled to 0°C. Cs2CO3 (1.75g, 5.38 mmol) and bromoacetic acid ethyl ester (0.75 g, 4.48 mmol) are then added, and the mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecule comprises two planar halves, the bromonaphthyl moiety and the ethoxycarbonylmethoxy moiety . The dihedral angle between these is 79.23 (7)° .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H13BrO3 and a molecular weight of 309.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
Ethyl 2-(6-bromo-2-naphthyloxy)acetate has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been used to synthesize a variety of drugs, including antibiotics, antifungals, and antivirals. In materials science, it has been used to synthesize a variety of polymers and other materials. In biochemistry, it has been used to synthesize small molecules and peptides.
作用机制
The exact mechanism of action of Ethyl 2-(6-bromo-2-naphthyloxy)acetate is not yet fully understood. However, it is thought to interact with certain proteins or enzymes in the body, which can lead to changes in the biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the risk of certain types of cancer.
实验室实验的优点和局限性
Ethyl 2-(6-bromo-2-naphthyloxy)acetate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also non-toxic and has a low risk of causing side effects. However, it is important to note that this compound is a synthetic compound, and therefore it is not possible to predict all of its potential effects.
未来方向
There are a number of potential future directions for research on Ethyl 2-(6-bromo-2-naphthyloxy)acetate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and materials science. Additionally, further research could be done to explore its potential toxicity and side effects. Finally, further research could be done to explore its potential as a therapeutic agent for a variety of diseases and conditions.
合成方法
Ethyl 2-(6-bromo-2-naphthyloxy)acetate can be synthesized by several different methods. One of the most common methods involves the reaction of ethyl bromoacetate and 2-naphthol in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is typically isolated by filtration or precipitation.
属性
IUPAC Name |
ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-2-17-14(16)9-18-13-6-4-10-7-12(15)5-3-11(10)8-13/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNFSQYAALDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)
![N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782161.png)
![tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2782163.png)
![(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2782164.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2782168.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2782169.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridazine-4-carboxylic acid](/img/structure/B2782179.png)
![6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)

